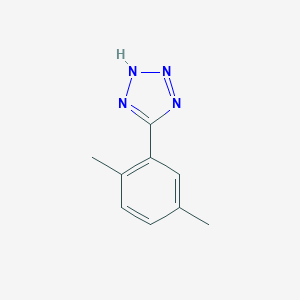
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethylene)-4-phenyldihydro-2(3H)-furanone, also known as HMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMF is a furan derivative that is naturally found in honey, fruits, and vegetables. The compound has been identified as a potential platform chemical for the production of various chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone is not fully understood, but it is believed to be related to its ability to act as a reactive oxygen species scavenger. This compound has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may have potential as a chemotherapeutic agent. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone in lab experiments is its availability and low cost. This compound can be synthesized from various carbohydrates, which are readily available and inexpensive. This compound also has a high yield from biomass, which makes it a potential substitute for petroleum-based chemicals. However, one of the limitations of using this compound in lab experiments is its instability under certain conditions. This compound can undergo further reactions, such as degradation and polymerization, which can affect the results of experiments.
Future Directions
There are many potential future directions for the study of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound, such as in the production of biodegradable plastics and pharmaceuticals. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as a therapeutic agent.
Synthesis Methods
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone can be synthesized from various carbohydrates, including fructose, glucose, and sucrose. The most common method for the synthesis of this compound is the acid-catalyzed dehydration of fructose. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under high-temperature conditions. The yield of this compound can be improved by using a biphasic system, which involves the use of an organic solvent and an aqueous phase.
Scientific Research Applications
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has been extensively studied for its potential applications in various fields, including the production of biofuels, polymers, and pharmaceuticals. The compound has been identified as a potential substitute for petroleum-based chemicals due to its renewable nature and high yield from biomass. This compound has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3E)-3-(hydroxymethylidene)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-6,10,12H,7H2/b9-6+ |
InChI Key |
OESUMQMCVLDSHF-RMKNXTFCSA-N |
Isomeric SMILES |
C1C(/C(=C\O)/C(=O)O1)C2=CC=CC=C2 |
SMILES |
C1C(C(=CO)C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=CO)C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



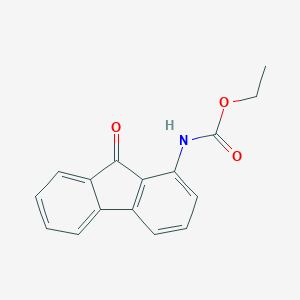
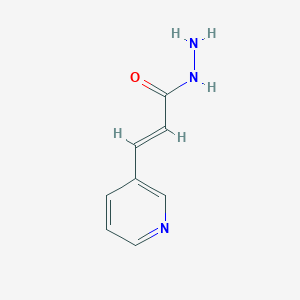
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
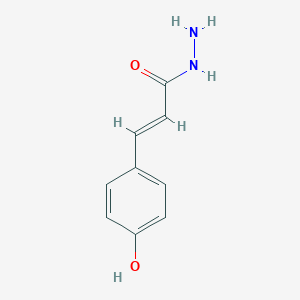

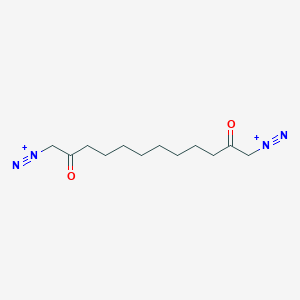

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
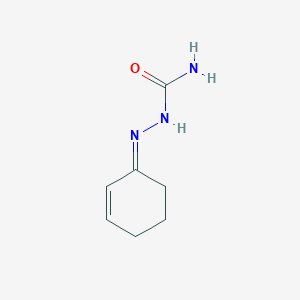
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
